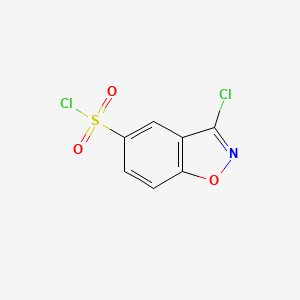
1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Descripción general
Descripción
“1-(Difluoromethyl)cyclopropane-1-carbaldehyde” is a chemical compound with the molecular formula C5H6F2O . It has a molecular weight of 120.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F2O/c6-4(7)5(3-8)1-2-5/h3-4H,1-2H2 . This indicates that the molecule consists of a cyclopropane ring with a difluoromethyl group and a carbaldehyde group attached to it.Aplicaciones Científicas De Investigación
Prins-Type Cyclization
One significant application involves the exploitation of cyclopropane carbaldehydes in Prins-type cyclization. Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol. This method allows for the highly stereoselective construction of relatively strained (E)-hexahydrooxonines. Additionally, altering the alcohol to 3-butyn-1-ol can lead to a bicyclized product (4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran), showcasing the substance's adaptability in synthesizing complex structures (Kumar, Dey, & Banerjee, 2018).
Stereoselective Synthesis
Another research avenue is the stereoselective synthesis of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones using 1-alkenyl-1,1-heterobimetallics. Hussain et al. (2009) demonstrated a practical application of 1-alkenyl-1,1-heterobimetallic intermediates in synthesizing these compounds, which are crucial building blocks in organic chemistry. This methodology enables the formation of cyclopropyl alcohol boronate esters with three new stereocenters, exhibiting high diastereoselectivities and yields (Hussain et al., 2009).
Cobalt-Catalyzed Fluoroallyllation
The cobalt-catalyzed fluoroallyllation of carbonyls via C-C activation of gem-difluorocyclopropanes represents a novel application. This process involves the regioselective cleavage of dual chemical bonds in gem-difluorinated cyclopropanes to prepare linear (Z)- and (E)-fluorinated homoallylic alcohols. Ai et al. (2022) highlighted this technique as a new strategy for transforming gem-difluorinated cyclopropanes and synthesizing challenging fluorinated homoallylic alcohols, broadening the scope of fluorine chemistry (Ai et al., 2022).
Safety and Hazards
The compound is labeled with the GHS02 (flammable) and GHS07 (harmful) pictograms . The hazard statements include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye protection (P280) .
Propiedades
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-4(7)5(3-8)1-2-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZHZHMCZMCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314391-70-2 | |
| Record name | 1-(difluoromethyl)cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
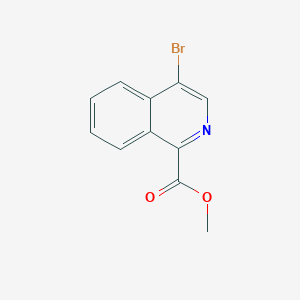
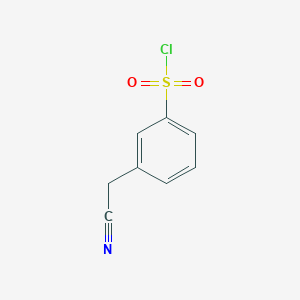


![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
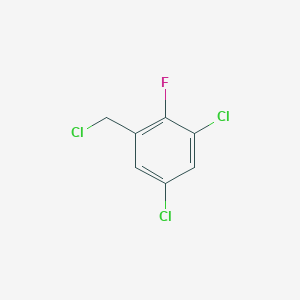
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)



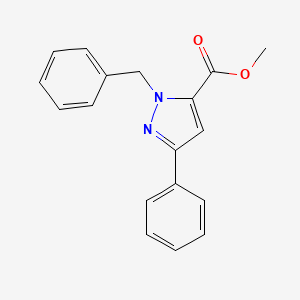
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
